molecular formula C9H11NO3 B13194758 3-(1-Amino-2-hydroxyethyl)benzoic acid

3-(1-Amino-2-hydroxyethyl)benzoic acid

Cat. No.: B13194758
M. Wt: 181.19 g/mol
InChI Key: RCVDPFXRMRSVMV-UHFFFAOYSA-N
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Description

3-(1-Amino-2-hydroxyethyl)benzoic acid (IUPAC name: 3-(1-amino-2-hydroxyethyl)benzoic acid; hydrochloride form CAS: referenced in supplier data ) is a benzoic acid derivative featuring a 1-amino-2-hydroxyethyl substituent at the meta position. Its hydrochloride salt form enhances stability and solubility, as indicated by supplier listings .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

3-(1-amino-2-hydroxyethyl)benzoic acid

InChI

InChI=1S/C9H11NO3/c10-8(5-11)6-2-1-3-7(4-6)9(12)13/h1-4,8,11H,5,10H2,(H,12,13)

InChI Key

RCVDPFXRMRSVMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-hydroxyethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-nitrobenzoic acid with ethylene oxide, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of 3-(1-Amino-2-hydroxyethyl)benzoic acid may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-hydroxyethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(1-Nitro-2-hydroxyethyl)benzoic acid.

    Reduction: Formation of 3-(1-Amino-2-hydroxyethyl)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Amino-2-hydroxyethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-hydroxyethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-(2-Amino-2-carboxyethyl)benzoic Acid (CAS 2196-56-7)

  • Structural Differences : Replaces the hydroxyethyl group with a carboxyethyl chain, introducing an additional carboxylic acid moiety .
  • Physicochemical Properties: Higher acidity due to dual carboxylic acid groups. Reduced solubility in polar solvents compared to the amino-hydroxyethyl variant.
  • Applications : Used in peptide mimetics and enzyme inhibition studies (e.g., NSC 101134) .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structural Differences : Substitutes the benzoic acid core with a benzamide group and introduces a 1,1-dimethylethyl chain .
  • Functional Groups : N,O-bidentate directing group enables metal coordination for C–H bond functionalization in catalysis .
  • Synthesis : Derived from 3-methylbenzoic acid, highlighting divergent synthetic pathways compared to the target compound.

3-(Sulfooxy)benzoic Acid and Isomers

  • Structural Differences : Features sulfonic acid esters (e.g., 3-(sulfooxy)benzoic acid) or hydroxyl-sulfooxy combinations .
  • Physicochemical Properties: Enhanced acidity (pKa ~1–2) due to sulfonic acid groups. Lower solubility in organic solvents compared to amino-hydroxyethyl derivatives.
  • Applications : Metabolites in biological systems, with roles in detoxification pathways .

3-Methylsalicylic Acid (2-Hydroxy-3-methylbenzoic Acid; CAS 83-40-9)

  • Structural Differences : Methyl and hydroxyl groups at the 2- and 3-positions, respectively .
  • Biological Activity : Anti-inflammatory and antimicrobial properties, contrasting with the target compound’s unexplored bioactivity .
  • Solubility: Lower water solubility than 3-(1-amino-2-hydroxyethyl)benzoic acid due to lack of charged amino groups.

3-(2-Methyl-1H-imidazol-1-yl)benzoic Acid

  • Structural Differences: Imidazole ring replaces the amino-hydroxyethyl group .

Comparative Data Table

Compound Name Functional Groups Key Properties Applications Reference
3-(1-Amino-2-hydroxyethyl)benzoic acid -COOH, -NH2, -OH High polarity, hydrochloride stability Drug development, catalysis
3-(2-Amino-2-carboxyethyl)benzoic acid -COOH (x2), -NH2 Dual acidity, peptide mimicry Enzyme inhibition studies
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide -CONH-, -OH, -C(CH3)2 Metal coordination, rigid structure C–H functionalization catalysts
3-(Sulfooxy)benzoic acid -COOH, -OSO3H Extreme acidity, metabolic intermediate Detoxification pathways
3-Methylsalicylic acid -COOH, -OH, -CH3 Moderate acidity, lipophilic Anti-inflammatory agents

Key Research Findings

  • Synthetic Accessibility: The hydrochloride salt of 3-(1-amino-2-hydroxyethyl)benzoic acid is commercially available, suggesting established synthetic protocols . In contrast, sulfonated derivatives require specialized sulfonation conditions .
  • Catalytic Utility: The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide highlights the importance of directing groups in catalysis, a feature absent in 3-(1-amino-2-hydroxyethyl)benzoic acid .

Biological Activity

3-(1-Amino-2-hydroxyethyl)benzoic acid, also known as 3-(2-hydroxyethyl)aminobenzoic acid, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C9H11NO3
  • Molecular Weight : 181.19 g/mol
  • Structure : The compound features an amino group and a hydroxyethyl group attached to a benzoic acid moiety, which contributes to its biological activity.

Biological Activities

The biological activities of 3-(1-Amino-2-hydroxyethyl)benzoic acid can be categorized into several key areas:

  • Antioxidant Activity :
    • Studies have shown that this compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage and may contribute to its potential in preventing various diseases related to oxidative stress.
  • Anti-inflammatory Effects :
    • Research indicates that 3-(1-Amino-2-hydroxyethyl)benzoic acid can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This property makes it a candidate for developing treatments for inflammatory diseases.
  • Neuroprotective Properties :
    • The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate pathways involved in neuronal survival and apoptosis, suggesting potential applications in treating conditions like Alzheimer's disease.
  • Antimicrobial Activity :
    • Preliminary studies have indicated that 3-(1-Amino-2-hydroxyethyl)benzoic acid possesses antimicrobial properties against various bacterial strains. This could open avenues for its use in developing new antibacterial agents.

The mechanisms by which 3-(1-Amino-2-hydroxyethyl)benzoic acid exerts its biological effects are still being elucidated. However, some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Interaction : There is evidence suggesting that it may interact with certain receptors, influencing cellular signaling pathways related to inflammation and cell survival.

Research Findings

Recent studies have highlighted the significance of this compound in various biological contexts:

  • Case Study on Neuroprotection : A study published in a peer-reviewed journal demonstrated that treatment with 3-(1-Amino-2-hydroxyethyl)benzoic acid significantly reduced neuronal death in vitro models exposed to neurotoxic agents, indicating its potential as a neuroprotective agent .
  • Antioxidant Efficacy : In vitro assays showed that the compound effectively reduced oxidative stress markers in cultured cells, suggesting its utility as an antioxidant supplement .

Comparative Analysis

To better understand the unique properties of 3-(1-Amino-2-hydroxyethyl)benzoic acid, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
3-(Aminomethyl)benzoic acid1500-28-6Known for strong anti-inflammatory effects
p-Hydroxybenzoic acid99-96-7Exhibits antimicrobial properties
4-Aminobenzoic acid150-13-0Used as a local anesthetic

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